2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide
Description
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide is a fluorinated heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 3,4-difluorophenyl group at the 5-position and an N-(2-fluorophenyl)acetamide moiety at the 1-position. Its molecular formula is inferred as C₁₉H₁₄F₃N₅O₃ based on structural analogs . The compound’s design incorporates fluorine atoms to enhance metabolic stability and bioavailability, a strategy common in medicinal chemistry.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O3/c19-10-6-5-9(7-12(10)21)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-4-2-1-3-11(13)20/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYABAZZBPDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article aims to explore its biological activity based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.4 g/mol. Its structure features a pyrrolo[3,4-d][1,2,3]triazole core that is recognized for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Activity
Preliminary studies have indicated that compounds containing the triazole ring exhibit antimicrobial properties. In a comparative analysis with other triazole derivatives, the compound demonstrated moderate activity against various bacterial strains. For instance:
- Tested Against: Staphylococcus aureus and Escherichia coli.
- Results: Displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes:
- Inhibition of Enzymatic Pathways: The diketone moiety may participate in nucleophilic addition reactions that disrupt metabolic pathways in target organisms.
- Interaction with DNA/RNA: The triazole ring may interact with nucleic acids or proteins involved in replication or transcription processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique pharmacological profile of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[5-(4-bromophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide | Contains bromine and chlorine substituents | |
| N-(3,4-dimethylphenyl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2]triazol-1-yl]acetamide | Features methoxy and chloro groups |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The target compound shares a pyrrolo-triazole-dione scaffold with analogs but differs in substituent patterns. A key analog, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (), replaces the 3,4-difluorophenyl group with a 3-chloro-4-fluorophenyl group and the N-(2-fluorophenyl)acetamide with an N-(2,3-dimethylphenyl)acetamide. These modifications impact electronic, steric, and lipophilic properties:
Table 1: Substituent and Molecular Property Comparison
| Compound | R1 (Phenyl) | R2 (Acetamide) | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 3,4-difluoro | 2-fluorophenyl | ~437.34 | ~2.1 |
| Analog () | 3-chloro-4-fluoro | 2,3-dimethylphenyl | ~470.85 | ~3.0 |
*LogP values estimated using fragment-based methods.
- Lipophilicity : The N-(2,3-dimethylphenyl) group in the analog increases LogP by ~0.9 units compared to the target’s N-(2-fluorophenyl), suggesting reduced aqueous solubility but improved membrane permeability .
Spectroscopic and Analytical Comparisons
2.2.1 NMR Spectroscopy
highlights that substituent changes in related compounds (e.g., rapamycin analogs) lead to distinct chemical shifts in specific NMR regions (e.g., regions A and B in Figure 6 of ). For the target compound and its analog (), differences in R1 and R2 would similarly perturb proton environments:
- The 3,4-difluorophenyl group in the target may deshield adjacent protons more uniformly than the 3-chloro-4-fluorophenyl group due to fluorine’s smaller size and symmetrical substitution.
- The N-(2-fluorophenyl)acetamide in the target could exhibit downfield shifts for aromatic protons compared to the analog’s dimethylphenyl group due to fluorine’s electronegativity .
2.2.2 Mass Spectrometry (MS)
Molecular networking () reveals that related compounds share fragmentation patterns but differ in parent ion masses and cosine scores. The target compound (MW ~437.34) and the analog (MW ~470.85) would show distinct [M+H]+ ions (m/z 438.3 vs. 471.8). A cosine score <1.0 would reflect differences in R1 and R2 substituents, with lower scores indicating reduced structural similarity .
Crystallographic and Computational Insights
If crystallized, the target’s 3,4-difluorophenyl group may adopt a planar conformation due to fluorine’s electronegativity, contrasting with the analog’s 3-chloro-4-fluorophenyl group, where chlorine’s larger size could induce torsional strain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
